3-Sulfolene
Overview
Description
3-Sulfolene, also known as 2,5-dihydrothiophene 1,1-dioxide, is a cyclic organic compound with a sulfone functional group. It is a white, odorless, crystalline solid that is soluble in water and many organic solvents. This compound is primarily used as a source of butadiene in various chemical reactions .
Mechanism of Action
Target of Action
3-Sulfolene, also known as butadiene sulfone, is a cyclic organic chemical with a sulfone functional group . It primarily targets the synthesis of butadiene , a crucial compound in the production of synthetic rubber and various polymers.
Mode of Action
This compound is formed by the cheletropic reaction between butadiene and sulfur dioxide . This reaction is typically conducted in an autoclave, with small amounts of hydroquinone or pyrogallol added to inhibit the polymerization of the diene .
Biochemical Pathways
The reaction proceeds at room temperature over the course of days, but at 130 °C, only 30 minutes are required . The protons in the 2- and 5-positions of this compound rapidly exchange with deuterium oxide under alkaline conditions . Sodium cyanide catalyzes this reaction .
Pharmacokinetics
It is known that this compound is a white, odorless, crystalline, indefinitely storable solid, which dissolves in water and many organic solvents .
Result of Action
The primary result of this compound’s action is the production of butadiene . Butadiene is a crucial compound in the production of synthetic rubber and various polymers. Additionally, this compound can be used to synthesize diversely-substituted 3-sulfolenes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the reaction between butadiene and sulfur dioxide to form this compound proceeds faster at higher temperatures . Additionally, the protons in the 2- and 5-positions of this compound rapidly exchange with deuterium oxide under alkaline conditions .
Biochemical Analysis
Biochemical Properties
3-Sulfolene plays a significant role in biochemical reactions due to its sulfone functional group. It interacts with various enzymes and proteins, facilitating different biochemical processes. For instance, this compound can undergo hydrogenation to produce sulfolane, a solvent used in the petrochemical industry . The compound’s interaction with enzymes such as Raney nickel during hydrogenation highlights its importance in biochemical synthesis .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound does not exhibit mutagenic effects in mammalian cells, indicating its relative safety in cellular environments
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One notable reaction is its cheletropic reaction with sulfur dioxide to form the compound itself . Additionally, this compound can undergo isomerization in the presence of bases or cyanides, leading to a mixture of 2-sulfolene and this compound . These reactions highlight the compound’s ability to participate in complex biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable under standard conditions but decomposes above its melting point . Over time, this compound can isomerize to 2-sulfolene, especially at elevated temperatures . Long-term studies have shown that this compound maintains its structural integrity in various solvents, making it a reliable reagent for extended experiments .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. It has been observed that high doses of this compound can lead to toxic effects, including somnolence and convulsions in rodents . The lethal dose (LD50) for oral administration in rats is approximately 2830 mg/kg . These findings underscore the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its conversion to butadiene and sulfolane . The compound interacts with enzymes such as Raney nickel during hydrogenation, facilitating its transformation into useful chemical intermediates . These metabolic processes are essential for the compound’s application in biochemical synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water, which aids its distribution in aqueous environments
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties. It is known to localize in the cytoplasm and can interact with various cellular organelles . The compound’s ability to undergo post-translational modifications and its targeting signals are critical factors in its subcellular distribution.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfolene is typically synthesized through a cheletropic reaction between butadiene and sulfur dioxide. This reaction can be conducted at room temperature over several days or at elevated temperatures (130°C) for about 30 minutes. Small amounts of hydroquinone or pyrogallol are added to inhibit the polymerization of butadiene .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of sodium metabisulfite as a sulfur dioxide equivalent. This method is advantageous as it is safe, inexpensive, and easy to handle. The reaction is carried out in aqueous hexafluoroisopropanol or methanol in the presence of potassium hydrogen sulfate .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfolene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfolane, a solvent used in the petrochemical industry.
Reduction: Catalytic hydrogenation of this compound over Raney nickel yields sulfolane.
Common Reagents and Conditions:
Oxidation: Sodium metabisulfite, hexafluoroisopropanol, potassium hydrogen sulfate.
Reduction: Raney nickel, hydrogen gas.
Substitution: Bromine, silver carbonate.
Major Products:
Sulfolane: Formed through hydrogenation.
Thiophene-1,1-dioxide: Formed through dehydrobromination.
Scientific Research Applications
3-Sulfolene has diverse applications in scientific research:
Comparison with Similar Compounds
2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide): An isomer of 3-sulfolene with similar chemical properties but different structural arrangement.
Sulfolane: A reduced form of sulfolene used as a solvent in various industrial applications.
Uniqueness: this compound is unique due to its ability to serve as a stable, solid source of butadiene, which is otherwise a gaseous compound. This makes it particularly useful in laboratory and industrial settings where handling gaseous butadiene would be challenging .
Properties
IUPAC Name |
2,5-dihydrothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDNRNMVTZADMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Record name | 3-SULFOLENE | |
Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID6021294 | |
Record name | 2,5-Dihydrothiophene 1,1-dioxide | |
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Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |
Record name | 3-SULFOLENE | |
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Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |
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Record name | 3-Sulfolene | |
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Boiling Point |
Decomposes (NTP, 1992), Decomposes | |
Record name | 3-SULFOLENE | |
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Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |
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Flash Point |
235 °F (NTP, 1992), 113 °C | |
Record name | 3-SULFOLENE | |
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Solubility |
50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |
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Density |
1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 3-SULFOLENE | |
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Vapor Pressure |
0.34 [mmHg] | |
Record name | 3-Sulfolene | |
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Color/Form |
CRYSTALS | |
CAS No. |
77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |
Record name | 3-SULFOLENE | |
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Melting Point |
147 to 149 °F (NTP, 1992), 64-65.5 °C | |
Record name | 3-SULFOLENE | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-sulfolene?
A1: The molecular formula of this compound is C4H6O2S, and its molecular weight is 118.17 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopic data for this compound can be found in various research articles. For example, one study utilized NMR to characterize the regiochemistry of Diels-Alder adducts derived from this compound. []
Q3: What is the primary synthetic application of this compound?
A3: this compound is widely recognized as a valuable precursor for the preparation of substituted 1,3-butadienes. The compound readily undergoes a cheletropic elimination of sulfur dioxide upon heating, generating the corresponding diene. [, , ]
Q4: Can this compound participate in Diels-Alder reactions?
A4: Yes, this compound itself can act as a diene in Diels-Alder reactions. This allows for the synthesis of various cyclic compounds, including natural products. [, , , , , ]
Q5: What types of substituents can be introduced to the this compound core?
A5: A wide range of substituents can be introduced to the this compound core through various reactions, including alkylation, acylation, and cross-coupling reactions. This versatility allows for the preparation of diversely functionalized this compound derivatives. [, , , , , , , , , , , ]
Q6: Can this compound be used as a sulfur dioxide source?
A6: Yes, this compound can act as an alternative reagent for sulfur dioxide in specific reactions, such as the deoxygenation of aromatic amine N-oxides and the isomerization of ergosterol and its derivatives. []
Q7: Can this compound be used to synthesize heterocyclic compounds?
A7: Yes, this compound derivatives have been utilized in the synthesis of various heterocyclic compounds, including thiazoles, pyrroles, furans, and isoxazoles. [, , , , , , , , ]
Q8: What is the role of this compound in polymer chemistry?
A8: While this compound itself is not readily polymerizable, its isomer, 2-sulfolene, can be copolymerized with certain vinyl compounds, such as acrylonitrile and vinyl acetate. []
Q9: Can this compound be used in material science?
A9: Yes, this compound has been used to functionalize multi-walled carbon nanotubes (MWCNTs) through the Diels-Alder reaction, demonstrating its potential in material science applications. []
Q10: Has this compound shown any biological activity?
A10: Some derivatives of this compound have demonstrated plant growth regulatory activity in studies on maize seedlings. []
Q11: Have there been any computational studies on this compound?
A11: Yes, computational methods like molecular dynamics simulations and quantum chemical calculations have been used to study the decomposition reaction of this compound within a confined environment. []
Q12: Have there been any SAR studies on this compound derivatives?
A12: Studies have explored how different substituents on this compound derivatives influence their reactivity and selectivity in reactions like the Diels-Alder reaction, providing insights into structure-activity relationships. [, ]
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